4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
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Overview
Description
4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multiple steps. Initial reaction may include the formation of the isoxazole core, which is then functionalized through sulfonation and subsequent coupling reactions with pyrrolidine derivatives. Key reaction conditions involve the use of bases, solvents like DMF, and control of temperature and pressure.
Industrial Production Methods:
Industrial production might scale these reactions up using automated synthesizers to ensure precision. Continuous flow reactors could be employed to optimize yields and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can be subjected to oxidative conditions, potentially modifying the pyrazin or pyrrolidine moieties.
Reduction: : Reductive conditions might affect the sulfonyl group, leading to different derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the isoxazole core.
Common Reagents and Conditions:
Oxidation: : Reagents like potassium permanganate.
Reduction: : Reagents such as sodium borohydride.
Substitution: : Various halides and bases in aprotic solvents.
Major Products:
Oxidation: : Likely products include oxygenated derivatives.
Reduction: : Resulting in reduced or fully hydrogenated versions.
Substitution: : Diverse substituted analogs depending on the reagents used.
Scientific Research Applications
Chemistry:
Building block for more complex synthetic targets.
Biology:
Potential probe for biochemical pathways.
Medicine:
Research into therapeutic applications due to its structural features, which might interact with specific enzymes or receptors.
Industry:
Could be used in material sciences for creating specialized polymers or coatings.
Mechanism of Action
The Mechanism:
The compound likely exerts effects by interacting with specific molecular targets in cells, such as enzymes or receptors, due to its sulfonyl and pyrazinyl groups.
Molecular Targets and Pathways:
Enzyme inhibitors: Could inhibit certain enzymes involved in disease processes.
Receptor modulation: Potential to modulate signaling pathways.
Comparison with Similar Compounds
4-((3-(Pyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
4-((3-(3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
Highlighting Uniqueness:
What sets 4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole apart is the specific arrangement of its functional groups, which might offer unique interactions with biological targets, paving the way for novel applications in medicine and materials science.
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Properties
IUPAC Name |
4-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O5S/c1-9-12(10(2)23-17-9)24(19,20)18-7-4-11(8-18)22-14-13(21-3)15-5-6-16-14/h5-6,11H,4,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYINYKOYFANAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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